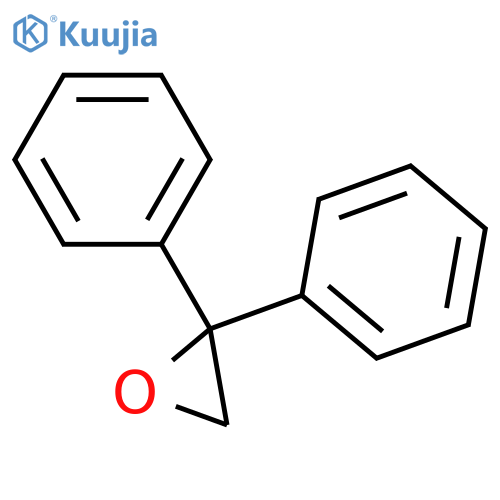

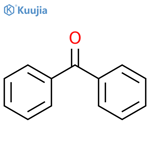

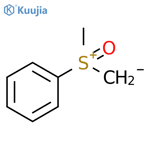

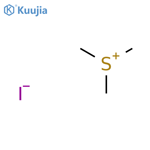

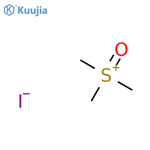

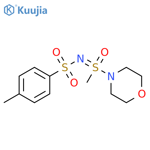

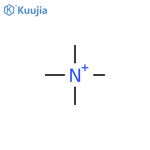

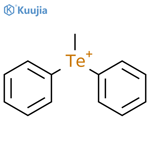

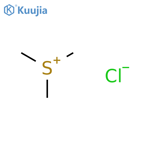

Organic sulfur compounds. Part 51. Oxosulfonium salts. IV. Preparation and reactions of methylphenyloxosulfonium methylide

,

Bulletin of the Chemical Society of Japan,

1976,

49(5),

1455-6